N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
Description
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazol ring system with a sulfone group (5,5-dioxido), a 4-(trifluoromethoxy)phenyl substituent, and a 2,2-dimethylpropanamide moiety. The sulfone group enhances polarity and metabolic stability, while the trifluoromethoxy group contributes to lipophilicity and electronic effects. The propanamide chain may influence solubility and binding interactions.
Properties
Molecular Formula |
C17H19F3N2O4S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H19F3N2O4S2/c1-16(2,3)14(23)21-15-22(12-8-28(24,25)9-13(12)27-15)10-4-6-11(7-5-10)26-17(18,19)20/h4-7,12-13H,8-9H2,1-3H3 |
InChI Key |
MGTNOYDBZMEPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a dithioester and an amine.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a trifluoromethoxyphenyl halide under palladium-catalyzed conditions.
Oxidation: The thiazole ring is oxidized to introduce the dioxido groups.
Formation of the Amide: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions can be used to modify the thiazole ring or the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific targets.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The sulfone group introduces strong electron-withdrawing effects, altering electronic distribution versus thiol-containing analogs.
Substituent Effects
- Trifluoromethoxy vs. Chlorophenyl/Nitro Groups : The 4-(trifluoromethoxy)phenyl group in the target compound provides a balance of lipophilicity and steric bulk, differing from the electron-withdrawing chlorophenyl () or nitro groups ().
- Propanamide vs. Hydrazide/Hydroxyl Groups: The 2,2-dimethylpropanamide chain may improve metabolic stability compared to hydrazide () or phenolic hydroxyl () moieties, which are prone to oxidation or hydrolysis.
Physicochemical Properties
Melting Points and Stability
Inferences: The sulfone group may elevate the target compound’s melting point compared to non-sulfonated analogs due to increased polarity.
Spectroscopic Data
- IR Spectroscopy :
- ¹H-NMR :
- Trifluoromethoxy group in the target compound would produce distinct deshielding effects compared to chlorophenyl () or nitro groups ().
Biological Activity
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Tetrahydrothieno[3,4-d][1,3]thiazole ring : This structure contributes to the compound's biological activity.
- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor interactions.
- Dioxido moiety : Potentially involved in redox reactions.
The molecular formula is with a molecular weight of approximately 404.4 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting it may inhibit bacterial growth through interaction with specific enzymes or receptors involved in cell wall synthesis or metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Mechanism of Action : It likely interacts with molecular targets such as enzymes involved in cell proliferation and apoptosis pathways. This interaction can lead to the modulation of signaling cascades that are crucial for cancer cell survival .
- Case Studies : In vitro studies using cancer cell lines (e.g., LN229 glioblastoma cells) have shown that this compound induces significant cytotoxic effects. Assays indicate that it promotes apoptosis in cancer cells by damaging DNA and disrupting cellular homeostasis .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound's biological activity, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains trifluoromethoxy group | High potency against various cancer cell lines |
| N-[5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-2-carboxamide | Simpler thiazole structure | Less complex but still exhibits biological activity |
| 2-(trifluoromethyl)benzenesulfonamide | Contains sulfonamide group | Focused on different therapeutic applications compared to thiazole derivatives |
This table highlights the complexity and potential therapeutic applications of this compound compared to other compounds.
Mechanistic Insights
Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Molecular docking studies suggest that it binds effectively to target proteins involved in critical cellular processes. This binding may alter enzyme activity or receptor function, leading to downstream effects on cell signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
